

# Quadrosilan: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Quadrosilan

Cat. No.: B15554064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Quadrosilan**, also known by its developmental code name KABI-1774 and brand name Cisobitan, is a synthetic, nonsteroidal estrogen developed in the 1970s.<sup>[1]</sup> As an organosilicon compound, its unique structure confers estrogenic activity comparable to estradiol. This has led to its investigation and use as an antagonist, particularly in the treatment of prostate cancer.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Quadrosilan**, with a focus on its mechanism of action. Due to the limited availability of detailed historical experimental data in the public domain, this guide synthesizes the most salient information from accessible sources to provide a thorough understanding of this compound.

## Chemical Structure and Properties

**Quadrosilan** is chemically designated as 2,6-cis-diphenylhexamethylcyclotetrasiloxane.<sup>[1]</sup> Its structure features a central cyclotetrasiloxane ring with methyl and phenyl substituents. The cis-configuration of the phenyl groups is crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of **Quadrosilan**

Identifier/Property	Value	Reference
IUPAC Name	2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane	[2]
Synonyms	KABI-1774, Cisobitan, 2,6-cis-diphenylhexamethylcyclotetrasiloxane	[1][2]
CAS Number	33204-76-1	[3]
Molecular Formula	C <sub>18</sub> H <sub>28</sub> O <sub>4</sub> Si <sub>4</sub>	[3]
Molecular Weight	420.76 g/mol	[3]
Boiling Point	353.9 °C at 760 mmHg	[3]
Flash Point	146 °C	[3]
Density	1.06 g/cm <sup>3</sup>	[3]

## Biological Activity and Mechanism of Action

**Quadrosilan**'s primary pharmacological effect is its potent estrogenic activity, which is comparable to that of the natural estrogen, estradiol.[1] This activity underlies its function as an **antigonadotropic agent**.[1]

## Antigonadotropic Effects

Antigonadotropins are substances that suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[4] This suppression disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to a significant reduction in the production of sex hormones.[4]

In the case of **Quadrosilan**, its estrogenic action provides a negative feedback signal to the hypothalamus and pituitary gland. This is the established mechanism for how estrogens regulate gonadotropin release.

A study in male rats demonstrated that oral administration of **Quadrosilan** led to a significant decrease in serum LH and FSH levels, which was associated with a reduction in the weight of sex accessory organs. The key quantitative findings from this study are summarized below.

Table 2: Antigonadotropic Effects of **Quadrosilan** in Male Rats

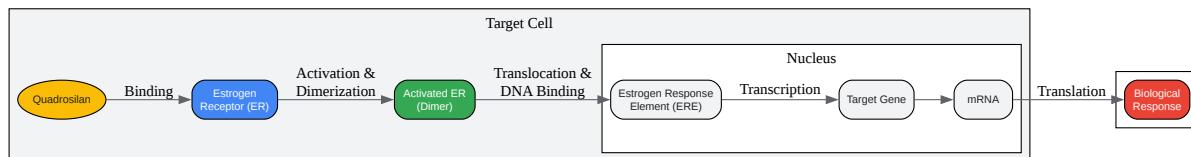
Parameter	Observation	Time Point
Serum Luteinizing Hormone (LH)	Reduced to 50% of control levels	5 hours after a single 1 mg/kg dose
Serum Gonadotropins (LH & FSH)	Decreased to 15-20% of control levels	After 1 week of treatment

These findings suggest a direct inhibitory effect on the anterior pituitary and a reduction in the availability of gonadotropin-releasing hormone (GnRH) from the hypothalamus.

## Estrogenic Signaling Pathway

As a nonsteroidal estrogen, **Quadrosilan** is believed to exert its effects by binding to and activating estrogen receptors (ERs), which are intracellular transcription factors.<sup>[5]</sup> While specific studies detailing the intracellular signaling of **Quadrosilan** are not readily available, the generally accepted mechanism of estrogen action can be inferred.

Upon entering a target cell, **Quadrosilan** likely binds to the ligand-binding domain of the estrogen receptor in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dimerize. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes that mediate the physiological effects of estrogens.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **Quadrosilan** via the estrogen receptor.

## Clinical Applications and Side Effects

The primary clinical application of **Quadrosilan** has been in the treatment of advanced prostate cancer.<sup>[6]</sup> The rationale for its use is based on the androgen-dependent nature of most prostate cancers. By suppressing gonadotropin secretion, **Quadrosilan** effectively reduces testosterone levels, thereby inhibiting the growth of cancer cells.

However, a clinical trial in patients with stage III or IV prostate carcinoma revealed that while **Quadrosilan** is a potent antiandrogen, it also produces all the known side effects of estrogen therapy.<sup>[6]</sup> These include feminization (such as gynecomastia) and cardiovascular complications.<sup>[1][6]</sup> This side effect profile has limited its utility as a long-term therapeutic agent, especially in comparison to newer antiandrogen therapies with more favorable safety profiles.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Quadrosilan** are not available in the public domain. The following provides a generalized overview of the methodologies that would have been employed based on the available literature.

## Synthesis of 2,6-cis-diphenylhexamethylcyclotetrasiloxane

The synthesis of cyclosiloxanes typically involves the hydrolysis and condensation of dichlorosilanes. For a specific isomer like the cis-2,6-diphenyl derivative, a stereoselective synthesis would be required. This could potentially involve the use of a meso-diol precursor, such as 1,3-diphenyl-1,3-dimethyl-1,3-disiloxanediol, followed by condensation with a dichlorosilane like dimethyldichlorosilane under controlled conditions to favor the formation of the cyclic tetramer with the desired stereochemistry. Purification would likely be achieved through recrystallization or chromatography.

## In Vivo Antigonadotropic Activity Assay (Rat Model)

Based on the abstract of the key rat study, the protocol would have likely involved the following steps:

- Animal Model: Adult male rats of a specified strain.
- Treatment: Oral administration of **Quadrosilan** at a defined dose (e.g., 1 mg/kg/day). A control group would receive the vehicle.
- Blood Sampling: Collection of blood samples at various time points (e.g., 5 hours, 1 week) post-treatment.
- Hormone Analysis: Measurement of serum LH and FSH levels using radioimmunoassay (RIA).
- Tissue Analysis: At the end of the study, necropsy would be performed, and the weights of sex accessory organs (e.g., prostate, seminal vesicles) would be measured.
- Data Analysis: Statistical comparison of hormone levels and organ weights between the treatment and control groups.

## Conclusion

**Quadrosilan** is a historically significant nonsteroidal estrogen with potent antigonadotropic activity. Its development and study provided valuable insights into the therapeutic potential of this class of compounds for hormone-dependent cancers. While its clinical use has been superseded by newer agents with improved safety profiles, the unique organosilicon structure and its biological activity remain of interest to medicinal chemists and pharmacologists. Further

research, should the original detailed data become accessible, could provide a more complete understanding of its structure-activity relationships and inform the design of novel therapeutic agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quadrosilan - Wikipedia [en.wikipedia.org]
- 2. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C<sub>18</sub>H<sub>28</sub>O<sub>4</sub>Si<sub>4</sub> | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Antigonadotropin - Wikipedia [en.wikipedia.org]
- 5. Nonsteroidal estrogen - Wikipedia [en.wikipedia.org]
- 6. Prostatic carcinoma treated with 2,6-cis-diphenylhexamethylcyclotetrasiloxane (Cisobitan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quadrosilan: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554064#quadrosilan-chemical-structure-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)